Structural Elucidation, Synthesis, and Analytical Profiling of 4-[4-(Methylamino)phenyl]morpholin-3-one
Structural Elucidation, Synthesis, and Analytical Profiling of 4-[4-(Methylamino)phenyl]morpholin-3-one
Executive Summary
In the landscape of modern pharmaceutical development, the rigorous control of process-related impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. 4-[4-(Methylamino)phenyl]morpholin-3-one (CAS: 1224684-98-3) is a highly significant chemical entity, primarily recognized as Rivaroxaban Impurity 49 [1]. Rivaroxaban is a blockbuster direct Factor Xa inhibitor used globally as an anticoagulant. The structural integrity of its core intermediate, 4-(4-aminophenyl)morpholin-3-one, dictates the safety and efficacy of the final drug[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical properties, mechanistic formation pathways, and analytical workflows required to isolate and quantify this specific N-methylated impurity. This guide is designed to provide drug development professionals with self-validating protocols for Abbreviated New Drug Applications (ANDAs) and quality control (QC) filings[1].
Chemical Architecture and Physicochemical Profile
The molecule consists of a morpholin-3-one heterocycle linked at the N4 position to a phenyl ring, which is para-substituted with a secondary amine (methylamino group).
The morpholinone ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in critical hydrogen-bonding interactions within biological targets (such as the S4 pocket of Factor Xa). However, the presence of the N-methyl group on the aniline nitrogen alters the nucleophilicity and steric profile of the molecule compared to its primary amine counterpart, preventing successful downstream coupling reactions during API synthesis.
Quantitative Physicochemical Data
To facilitate rapid comparison during analytical method development, the core quantitative data for 4-[4-(Methylamino)phenyl]morpholin-3-one is summarized below:
| Property | Value | Analytical Significance |
| Chemical Name | 4-[4-(Methylamino)phenyl]morpholin-3-one | Standard IUPAC nomenclature. |
| Common Synonym | Rivaroxaban Impurity 49 | Critical for ANDA/DMF regulatory tracking. |
| CAS Number | 1224684-98-3 | Unique registry identifier[1]. |
| Molecular Formula | C11H14N2O2 | Used for exact mass calculation in MS. |
| Molecular Weight | 206.24 g/mol | Yields an [M+H]+ ion at m/z 207.1. |
| Structural Class | Morpholinone derivative | Dictates UV absorbance max (~254 nm). |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile | Guides sample preparation and diluent selection. |
Mechanistic Pathways: Synthesis and Impurity Formation
Understanding how an impurity forms is the first step in eliminating it. The parent compound, 4-(4-aminophenyl)morpholin-3-one, is typically synthesized via the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one[3].
The Causality of N-Methylation
Industrial-scale reductions frequently utilize palladium on carbon (Pd/C) under hydrogen pressure (1-5 bar) in aliphatic alcohol solvents like ethanol or methanol[2][4].
The Side Reaction: If methanol is used, or if trace formaldehyde impurities are present in the solvent matrix, the newly formed primary aniline becomes highly susceptible to an Eschweiler-Clarke-type reductive amination. The primary amine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form an imine intermediate. Under the existing reductive conditions (H2, Pd/C), this imine is rapidly reduced to the secondary amine, yielding 4-[4-(Methylamino)phenyl]morpholin-3-one[3].
Furthermore, modern synthetic routes that avoid hazardous nitration steps utilize p-nitroaniline or p-fluoro-nitrobenzene as starting materials[2][5]. If these starting materials contain N-methyl-p-nitroaniline impurities, the N-methylated morpholinone derivative will carry through the entire synthetic cascade.
Synthetic pathway and side reactions forming Rivaroxaban Impurity 49.
Analytical Workflows and Quality Control Protocols
To ensure the trustworthiness of the API, QC laboratories must implement self-validating systems to detect Impurity 49 at parts-per-million (ppm) levels. The addition of the methyl group increases the lipophilicity of Impurity 49 compared to the primary amine parent, making Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation technique.
Analytical workflow for the detection and quantification of Impurity 49.
Protocol 1: RP-HPLC-UV Quantification Method
Rationale: A C18 stationary phase is selected because its hydrophobic nature effectively resolves the secondary amine (Impurity 49) from the primary amine (parent intermediate). Formic acid is used in the mobile phase to ensure the secondary amine remains fully protonated, preventing peak tailing and ensuring highly reproducible retention times.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 10 mg of the Rivaroxaban intermediate batch in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v). Causality: This ratio ensures complete solubilization of both the polar morpholinone core and the lipophilic aromatic regions, preventing sample precipitation during injection.
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Column Selection: Use a C18 column (150 mm × 4.6 mm, 3.5 µm particle size).
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 5.0 | 70 | 30 |
| 15.0 | 10 | 90 |
| 20.0 | 90 | 10 |
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Detection: Set the UV detector to 254 nm. Impurity 49 will elute after the parent 4-(4-aminophenyl)morpholin-3-one due to the added hydrophobicity of the N-methyl group.
Protocol 2: LC-MS/MS Structural Confirmation
Rationale: UV detection provides quantification, but Mass Spectrometry is required for absolute structural confirmation. Electrospray Ionization (ESI) in positive mode is utilized because the secondary amine of Impurity 49 readily accepts a proton.
Step-by-Step Methodology:
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Ionization Source: Configure the mass spectrometer with an ESI source operating in positive ion mode (+kV).
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Precursor Ion Isolation: Scan for the protonated molecular ion [M+H]+ at m/z 207.1.
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Collision-Induced Dissociation (CID): Apply a collision energy of 15-25 eV using Argon as the collision gas.
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Product Ion Analysis: Monitor for the characteristic cleavage of the morpholinone ring. The loss of the morpholinone moiety will yield a distinct fragment corresponding to the N-methylaniline cation, differentiating it unequivocally from the primary amine parent (which yields an aniline cation).
References
- Buy 4-[4-(Methylamino)phenyl]morpholin-3-one (EVT-12761877). EvitaChem.
- Rivaroxaban Impurity 49. Manasa Life Sciences.
- Process for the preparation of 4-(4-aminophenyl)morpholin-3-one (WO2019138362A1). Google Patents.
- Process for preparing 4-(4-aminophenyl)-3-morpholinone (CA2538906C). Google Patents.
- Preparation method for 4-(4-aminophenyl)morpholin-3-one (WO2020019529A1). Google Patents.
Sources
- 1. Rivaroxaban Impurity 49 | Manasa Life Sciences [manasalifesciences.com]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. evitachem.com [evitachem.com]
- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 5. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
